molecular formula C22H25FN2O2 B5917164 1-(4-fluorobenzoyl)-N-(4-isopropylphenyl)-3-piperidinecarboxamide

1-(4-fluorobenzoyl)-N-(4-isopropylphenyl)-3-piperidinecarboxamide

Cat. No.: B5917164
M. Wt: 368.4 g/mol
InChI Key: XHHWYAOXOKMQRT-UHFFFAOYSA-N
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Description

1-(4-fluorobenzoyl)-N-(4-isopropylphenyl)-3-piperidinecarboxamide is a synthetic organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. Its structure comprises a piperidine ring, a fluorobenzoyl group, and an isopropylphenyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorobenzoyl)-N-(4-isopropylphenyl)-3-piperidinecarboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via a Friedel-Crafts acylation reaction, using 4-fluorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Attachment of the Isopropylphenyl Group: The isopropylphenyl group is attached through a nucleophilic substitution reaction, where the piperidine nitrogen acts as a nucleophile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorobenzoyl)-N-(4-isopropylphenyl)-3-piperidinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the aromatic rings, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new alkyl or acyl groups.

Scientific Research Applications

1-(4-fluorobenzoyl)-N-(4-isopropylphenyl)-3-piperidinecarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

    Medicine: Explored for its pharmacological properties, including potential therapeutic applications in treating neurological disorders and inflammation.

    Industry: Utilized in the development of specialty chemicals and advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzoyl)-N-(4-isopropylphenyl)-3-piperidinecarboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity through various pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The precise molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-fluorobenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one
  • 4-(4-fluorobenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

1-(4-fluorobenzoyl)-N-(4-isopropylphenyl)-3-piperidinecarboxamide is unique due to its specific combination of functional groups and structural features. The presence of the piperidine ring, fluorobenzoyl group, and isopropylphenyl group imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and pharmacological effects, highlighting its potential for specialized uses.

Properties

IUPAC Name

1-(4-fluorobenzoyl)-N-(4-propan-2-ylphenyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O2/c1-15(2)16-7-11-20(12-8-16)24-21(26)18-4-3-13-25(14-18)22(27)17-5-9-19(23)10-6-17/h5-12,15,18H,3-4,13-14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHWYAOXOKMQRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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